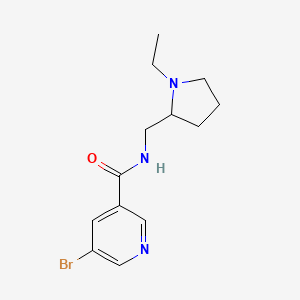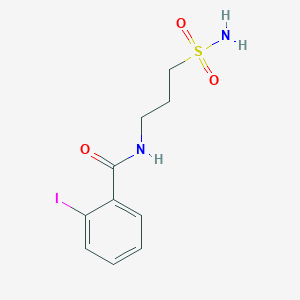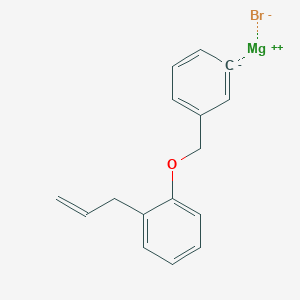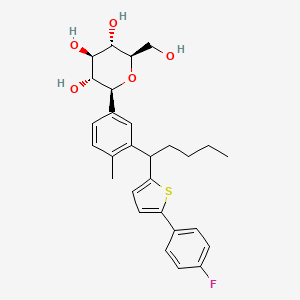![molecular formula C14H10ClN B14899724 4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
4-Chloro-2-methylbenzo[g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methylbenzo[g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system, with a chlorine atom at the 4th position and a methyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzo[g]quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. For instance, the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst such as sulfuric acid can yield the desired quinoline derivative .
Another method involves the cyclization of 2-chloroaniline with acetylacetone under acidic conditions. This reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is often carried out under controlled temperature and pressure to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methylbenzo[g]quinoline undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-methylbenzo[g]quinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methylbenzo[g]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinoline: Similar structure but lacks the methyl group at the 2nd position.
2-Methylquinoline: Similar structure but lacks the chlorine atom at the 4th position.
4-Chloro-2-methylquinoline: Similar structure but lacks the fused benzene ring.
Uniqueness
4-Chloro-2-methylbenzo[g]quinoline is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H10ClN |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
4-chloro-2-methylbenzo[g]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3 |
Clave InChI |
GKASXJNGYJWOFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC3=CC=CC=C3C=C2C(=C1)Cl |
Solubilidad |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)




![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)


![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)

